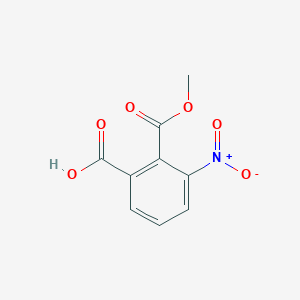

2-(Methoxycarbonyl)-3-nitrobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycarbonyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO6/c1-16-9(13)7-5(8(11)12)3-2-4-6(7)10(14)15/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEQVEMDYYOJGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90287681 | |

| Record name | 2-(methoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6744-85-0 | |

| Record name | 6744-85-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52151 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(methoxycarbonyl)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90287681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-CARBOXY-6-NITROBENZOATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methoxycarbonyl 3 Nitrobenzoic Acid and Its Analogues

Established Synthetic Routes to 2-(Methoxycarbonyl)-3-nitrobenzoic Acid

The traditional synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid is not a single-step reaction but rather a sequence of transformations. The key steps involve the nitration of a phthalic acid derivative followed by selective esterification.

A primary route begins with the nitration of phthalic anhydride (B1165640). This electrophilic aromatic substitution reaction typically yields a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid. orgsyn.org The separation of these isomers is a critical step and can be achieved through methods such as fractional crystallization. One patented process describes the separation of these isomers by treating the mixture with a base in an aqueous-organic medium to selectively precipitate the monosodium salt of 3-nitrophthalic acid. google.comgoogle.com

Once isolated, 3-nitrophthalic acid serves as the direct precursor. The subsequent challenge lies in the selective esterification of one of the two carboxylic acid groups to produce the desired mono-ester.

The selective mono-esterification of 3-nitrophthalic acid is the cornerstone for the synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid. Standard esterification methods, such as the Fischer-Speier esterification using an alcohol in the presence of an acid catalyst, can be employed. However, controlling the reaction to favor mono-esterification over di-esterification is crucial.

One effective strategy involves the formation of 3-nitrophthalic anhydride from 3-nitrophthalic acid. orgsyn.orgchemicalbook.com This can be achieved by heating the diacid with a dehydrating agent like acetic anhydride. orgsyn.org The resulting anhydride can then be reacted with methanol (B129727). The nucleophilic attack of methanol on the anhydride ring is expected to be regioselective. Due to the steric hindrance imposed by the adjacent nitro group, the attack is favored at the carbonyl group further away from the nitro substituent, leading to the preferential formation of 2-(methoxycarbonyl)-3-nitrobenzoic acid.

Historical studies on the esterification of 3-nitrophthalic acid have noted the formation of the acid ester as the main product over the normal (di-) ester, particularly when using the hydrogen chloride method. zenodo.org This inherent selectivity provides a basis for the synthesis of the target molecule.

| Reaction | Reactants | Reagents/Conditions | Product(s) | Key Findings | Reference |

| Esterification | 3-Nitrophthalic acid, Methanol | Acid catalyst (e.g., H2SO4, HCl) | 2-(Methoxycarbonyl)-3-nitrobenzoic acid, Dimethyl 3-nitrophthalate, Isomeric mono-ester | Can lead to a mixture of products; selectivity is a key challenge. | zenodo.org |

| Anhydride Formation | 3-Nitrophthalic acid | Acetic anhydride, heat | 3-Nitrophthalic anhydride | High yield of the anhydride, which is a key intermediate. | orgsyn.org |

| Anhydride Methanolysis | 3-Nitrophthalic anhydride, Methanol | - | 2-(Methoxycarbonyl)-3-nitrobenzoic acid (major), 1-(Methoxycarbonyl)-3-nitrobenzoic acid (minor) | Steric hindrance from the nitro group directs the regioselectivity of the reaction. | Inferred from principles of steric hindrance |

The synthesis of the precursor, 3-nitrophthalic acid, is well-documented and typically involves the nitration of phthalic anhydride or phthalic acid. orgsyn.orgsciencemadness.org This is an electrophilic aromatic substitution reaction where a nitrating mixture, commonly a combination of concentrated nitric acid and concentrated sulfuric acid, is used. orgsyn.org

The reaction conditions, such as temperature and the concentration of the acids, are critical for achieving a good yield and influencing the ratio of the resulting 3-nitro and 4-nitro isomers. sciencemadness.org The electron-withdrawing nature of the anhydride group deactivates the aromatic ring, necessitating relatively harsh reaction conditions. sciencemadness.org A procedure described in Organic Syntheses involves heating phthalic anhydride with a mixture of fuming and concentrated nitric acid in the presence of sulfuric acid. orgsyn.org

| Starting Material | Nitrating Agent | Reaction Conditions | Products | Yield | Reference |

| Phthalic anhydride | Fuming nitric acid, Concentrated nitric acid, Sulfuric acid | 100-110°C | Mixture of 3-nitrophthalic acid and 4-nitrophthalic acid | 28-31% (of 3-nitrophthalic acid after initial separation) | orgsyn.org |

| Phthalic anhydride | Concentrated nitric acid, Concentrated sulfuric acid | 85-110°C | Mixture of 3-nitrophthalic anhydride and 4-nitrophthalic anhydride | Almost quantitative total yield | google.com |

While the primary synthetic routes to 2-(methoxycarbonyl)-3-nitrobenzoic acid start from dicarboxylic acid precursors, alternative strategies involving the modification of other functional groups exist for creating related benzoic acid derivatives. For instance, the oxidation of a methyl group on a nitro-substituted toluene (B28343) can yield a nitrobenzoic acid. However, for the target molecule, which is a phthalic acid derivative, such a strategy would be less direct.

The more relevant aspect within this context is the initial synthesis of the phthalic acid framework. Phthalic anhydride itself is produced on a large scale by the catalytic oxidation of o-xylene (B151617) or naphthalene. This industrial process underscores the importance of oxidation reactions in providing the foundational structures for more complex molecules like 2-(methoxycarbonyl)-3-nitrobenzoic acid.

Novel and Green Synthesis Approaches

In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly synthetic methods. For the synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid and its analogues, this can involve the use of greener catalysts, less hazardous solvents, and more atom-economical reactions.

While the nitration of phthalic anhydride is the established route, research into cleaner oxidation methods for producing nitroaromatic compounds is ongoing. For example, the selective oxidation of aromatic amines to nitro compounds can be achieved using greener oxidants like hydrogen peroxide in the presence of a catalyst. acs.org One study reports the use of in situ-formed performic acid for this transformation. acs.org Another approach utilizes a cobalt catalyst for the selective oxidation of anilines to nitroarenes. organic-chemistry.org Although not directly applied to the synthesis of the target molecule, these methods represent a potential green alternative to traditional nitration, which uses strong, corrosive acids.

The esterification step is another area where green chemistry principles can be applied. The use of solid acid catalysts, such as ion-exchange resins, can simplify product purification and allow for catalyst recycling. psu.edu Research has shown that symmetrical dicarboxylic acids can be selectively monoesterified using strongly acidic ion-exchange resins. psu.edu

Furthermore, the use of deep eutectic solvents (DES) as both the reaction medium and catalyst for esterification has been explored. researchgate.net These solvents are often biodegradable and have low vapor pressure, reducing air pollution. Another green approach involves catalyst-free reactions in water, which has been demonstrated for certain nucleophilic aromatic substitution reactions involving nitro groups. nih.gov These novel methodologies, while not yet established for the specific synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid, offer promising avenues for future research to develop more sustainable synthetic routes.

Synthesis of Structurally Related Nitrobenzoic Acid Derivatives

The synthesis of nitrobenzoic acid derivatives, which are structurally analogous to 2-(methoxycarbonyl)-3-nitrobenzoic acid, employs a variety of chemical strategies. These methods primarily involve the introduction of a nitro group onto an aromatic ring that already contains other substituents, or the chemical modification of groups already present on a nitrated benzene (B151609) ring. Key synthetic approaches include direct nitration of benzoic acid precursors, oxidation of nitrotoluenes, and more specialized reactions like ipso-nitration and ring transformations.

The most prevalent method for synthesizing aromatic nitro compounds is the electrophilic nitration of an aromatic ring. This typically involves the use of a nitrating mixture composed of concentrated nitric acid and sulfuric acid. numberanalytics.comaskiitians.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. numberanalytics.comaskiitians.comnih.gov The reaction conditions, including temperature and the ratio of acids, can be adjusted to control the degree of nitration and, to some extent, the regioselectivity. numberanalytics.comnih.gov

Alternative nitrating agents have also been developed to achieve nitration under milder conditions or with improved selectivity. numberanalytics.com These include nitronium salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) and other reagents like acetyl nitrate. numberanalytics.com

Another significant route to nitrobenzoic acids is the oxidation of the corresponding nitrotoluene derivatives. wikipedia.org The methyl group of nitrotoluene can be oxidized to a carboxylic acid using various oxidizing agents, including potassium permanganate, sodium dichromate in sulfuric acid, or nitric acid itself. vedantu.comorgsyn.orggoogle.com

More advanced methodologies have been developed for specific synthetic challenges. Ipso-nitration allows for the replacement of a pre-existing substituent on the aromatic ring, such as a boronic acid, halogen, or sulfonic acid group, with a nitro group. For instance, p-nitrobenzoic acids can be prepared by contacting a p-sulfobenzoic acid with aqueous nitric acid at elevated temperatures to displace the sulfo group. google.com Additionally, three-component ring transformations of substrates like dinitropyridone with ketones and ammonia (B1221849) can yield highly functionalized nitropyridines and nitroanilines, which serve as precursors to complex nitro-aromatic systems. mdpi.com

The synthesis of specific isomers often requires a carefully planned sequence of reactions to direct the substituents to the desired positions. The electronic properties of the substituents on the benzene ring dictate the position of incoming groups. For example, the synthesis of m-nitrobenzoic acid is often achieved by nitrating benzoic acid, as the carboxylic acid group is a meta-director. vedantu.comorgsyn.org Conversely, preparing p-nitrobenzoic acid typically involves the nitration of toluene, where the methyl group directs the nitro group to the para (and ortho) position, followed by oxidation of the methyl group. vedantu.com

The following table summarizes various synthetic methods for preparing a range of nitrobenzoic acid derivatives that are structurally related to 2-(methoxycarbonyl)-3-nitrobenzoic acid, detailing the starting materials, reagents, and key reaction types.

Table 1: Synthetic Methodologies for Nitrobenzoic Acid Derivatives

| Product | Starting Material | Key Reagents/Reaction Type | Reference |

| p-Nitrobenzoic acid | p-Nitrotoluene | Oxidation with sodium dichromate and sulfuric acid | orgsyn.org |

| Toluene | 1. Nitration (HNO₃, H₂SO₄) 2. Oxidation (KMnO₄) | vedantu.com | |

| p-Sulfobenzoic acid | Ipso-nitration with aqueous nitric acid | google.com | |

| m-Nitrobenzoic acid | Benzoic acid | Nitration (HNO₃, H₂SO₄) | orgsyn.org |

| Methyl benzoate | 1. Nitration 2. Saponification (NaOH) | orgsyn.org | |

| o-Nitrobenzoic acid | 2-Nitrotoluene | Oxidation | wikipedia.org |

| Ethylbenzene | Multi-step: Sulfonation, Nitration, Desulfonation, Oxidation | youtube.com | |

| 2-Methyl-3-nitrobenzoic acid | 3-Nitro-o-xylene | Oxidation with H₂O₂ and catalysts (Co(OAc)₂, Mn(OAc)₂) | chemicalbook.com |

| m-Methylbenzoic acid | Nitration (HNO₃) | google.com | |

| 2-Methyl-4-nitrobenzoic acid | 4-Nitro-o-xylene | Oxidation with dilute nitric acid, free radical initiator, and phase transfer catalyst | google.com |

Chemical Reactivity and Mechanistic Investigations of 2 Methoxycarbonyl 3 Nitrobenzoic Acid

Reactivity of the Methoxycarbonyl Group

The methoxycarbonyl group (-COOCH₃) is an ester moiety that primarily undergoes nucleophilic acyl substitution reactions. Its reactivity is influenced by the strong electron-withdrawing effects of the adjacent nitro and carboxylic acid groups, which can enhance the electrophilicity of the carbonyl carbon.

The ester group can be readily cleaved through hydrolysis or converted to other esters via transesterification, typically under acidic or basic conditions.

Hydrolysis: Base-catalyzed hydrolysis, or saponification, is a common reaction for this functional group. The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt. Subsequent acidification yields the corresponding dicarboxylic acid, 3-nitrophthalic acid. For the analogous compound methyl m-nitrobenzoate, heating with aqueous sodium hydroxide is an effective method for saponification. sciencemadness.org The process is essentially irreversible as the final carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol byproduct. sigmaaldrich.com Acid-catalyzed hydrolysis is also possible but is a reversible equilibrium process. sigmaaldrich.com

Interactive Table: Conditions for Hydrolysis of Related Nitrobenzoates

| Reactant | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl m-nitrobenzoate | Sodium Hydroxide, Water | Heat to boiling (5-10 min) | Sodium m-nitrobenzoate | 90-96% (after acidification) | sciencemadness.org |

| Methylnitrobenzoate | Dilute Mineral Acid (e.g., HCl, H₂SO₄) | Acidic Hydrolysis (Reversible) | Nitrobenzoic Acid | Not specified | sigmaaldrich.com |

Transesterification: This process involves the substitution of the methoxy (B1213986) group of the ester with a different alkoxy group from another alcohol. The reaction can be catalyzed by either an acid or a base. For instance, reacting a methyl ester with ethanol (B145695) in the presence of a catalyst would be expected to yield the corresponding ethyl ester. This reaction is a known possibility, particularly as a side reaction when other alcohols are used as solvents in reactions involving methyl nitrobenzoates. oup.com To avoid this, it is recommended to use the corresponding alcohol as the solvent (i.e., methanol (B129727) for a methyl ester). oup.com

While the carbonyl carbon of the methoxycarbonyl group is electrophilic and susceptible to nucleophilic attack, its reactivity in 2-(methoxycarbonyl)-3-nitrobenzoic acid is complex. Strong nucleophiles may react preferentially with the more acidic proton of the carboxylic acid moiety or at other sites on the molecule.

There is limited direct evidence for nucleophilic additions (e.g., with Grignard reagents) or Claisen-type condensations at the methoxycarbonyl group of this specific compound. Such reactions are often complicated by the presence of the other reactive functional groups. However, condensation reactions can occur on similar molecular scaffolds. For example, the related compound methyl 2-methyl-3-nitrobenzoate undergoes condensation with aromatic aldehydes at its methyl group (not the ester group) in the presence of a base to form substituted nitrostyrene (B7858105) benzoic acids. aiinmr.com

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It can be reduced to various other nitrogen-containing functional groups and strongly affects substitution patterns on the aromatic ring.

The reduction of the nitro group to an amino group (-NH₂) is one of its most important and widely utilized transformations, providing a synthetic route to amino-substituted aromatic compounds. A variety of reagents and conditions can accomplish this conversion, sometimes yielding intermediate products like hydroxylamines.

Chemical Reduction: A method for the selective and rapid reduction of aromatic nitro groups at room temperature involves the use of hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder. quizlet.com This system is effective even in the presence of other reducible groups like carboxylic acids. quizlet.com Other classic reagents include metals in acidic media (e.g., iron, tin, or zinc in HCl) and metal salts like tin(II) chloride.

Catalytic Hydrogenation: This is a common industrial method where hydrogen gas is used with a metal catalyst, such as palladium on carbon (Pd-C), platinum(IV) oxide, or Raney nickel. oup.com This method is often clean and produces high yields. oup.com

Enzymatic Reduction: Specific enzymes, such as 3-nitrophenol (B1666305) nitroreductase, can catalyze the chemoselective reduction of aromatic nitro groups. chegg.com These reactions can be highly selective, for instance, reducing the nitro group only to the hydroxylamine (B1172632) (-NHOH) stage. chegg.com

Interactive Table: Summary of Nitro Group Reduction Methods

| Method | Reagents/Catalyst | Product(s) | Key Features | Reference |

|---|---|---|---|---|

| Chemical | Hydrazine glyoxylate, Zn or Mg powder | Amine | Selective for nitro group; rapid reaction at room temperature. | quizlet.com |

| Catalytic Hydrogenation | H₂, Pd-C | Amine | Quantitative yield; clean reaction. | oup.com |

| Enzymatic | 3-Nitrophenol nitroreductase, NADPH | Hydroxylamine | Chemoselective reduction; stops at the hydroxylamine stage. | chegg.com |

The electronic nature of the nitro group, along with the other substituents, deactivates the benzene (B151609) ring towards certain reactions while activating it towards others.

Aromatic Electrophilic Substitution: The nitro, methoxycarbonyl, and carboxylic acid groups are all strongly electron-withdrawing and deactivating. truman.edustackexchange.com They pull electron density from the benzene ring, making it less nucleophilic and thus less reactive toward electrophiles (e.g., in nitration or halogenation reactions). truman.edu These groups are also meta-directors, meaning any forced electrophilic substitution would primarily occur at the position meta to them (position 5). stackexchange.com Given that all three groups strongly deactivate the ring, further electrophilic substitution on 2-(methoxycarbonyl)-3-nitrobenzoic acid would be exceptionally difficult and require harsh reaction conditions.

Aromatic Nucleophilic Substitution (S_NAr): Conversely, the powerful electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution. It can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions relative to the nitro group. In this molecule, the nitro group at position 3 would activate positions 2, 4, and 6 for nucleophilic attack. While S_NAr reactions typically require a good leaving group (like a halogen) on the ring, the high degree of activation by the nitro group can in some cases facilitate the displacement of other groups or even a hydride ion (S_NAr-H).

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a versatile functional group that exhibits characteristic acidic behavior and can be converted into a range of derivatives.

The primary chemical property of the carboxylic acid group is its acidity; it readily donates its proton to bases to form a carboxylate salt in a neutralization reaction. It can also react with active metals to produce hydrogen gas and a metal salt.

More synthetically useful transformations include its conversion into other functional groups:

Esterification: The carboxylic acid can be esterified by reacting with an alcohol under acidic conditions (Fischer esterification). This reaction is an equilibrium, and water must be removed to drive it to completion.

Conversion to Acid Chlorides and Anhydrides: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The analogous compound, 2-methyl-3-nitrobenzoic acid, reacts with thionyl chloride to form its anhydride (B1165640), demonstrating a key reactivity pathway.

Decarboxylation: The removal of the carboxylic acid group as CO₂ is known as decarboxylation. While this often requires high temperatures, certain catalytic methods can facilitate it under milder conditions. For example, copper-catalyzed protodecarboxylation has been shown to be effective for various aromatic carboxylic acids.

Amidation and Esterification Pathways

The presence of both a carboxylic acid and a methyl ester group on the same aromatic ring allows for a variety of amidation and esterification reactions. The carboxylic acid moiety can be converted to an amide or a different ester, while the existing methyl ester can potentially undergo transesterification.

Amidation:

The conversion of the carboxylic acid group of nitrobenzoic acids to amides is a standard transformation in organic synthesis. While specific studies detailing the amidation of 2-(methoxycarbonyl)-3-nitrobenzoic acid are not prevalent in the reviewed literature, the general principles of amide bond formation are applicable. Typically, this transformation involves the activation of the carboxylic acid, followed by reaction with an amine.

In a related example, the synthesis of phenyl-benzamides from 2-methyl-3-nitrobenzoic acid has been reported. researchgate.net This process involved refluxing the acid with thionyl chloride to form the acyl chloride, which then reacted with an aniline (B41778) derivative in dry acetonitrile (B52724) to yield the corresponding amide. researchgate.net It is highly probable that 2-(methoxycarbonyl)-3-nitrobenzoic acid would react similarly.

A plausible reaction pathway for the amidation of 2-(methoxycarbonyl)-3-nitrobenzoic acid is presented in the table below, based on established methods for related compounds.

| Step | Description | Typical Reagents and Conditions |

| 1 | Activation of Carboxylic Acid | Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343), at room temperature to reflux. |

| 2 | Amide Formation | Addition of a primary or secondary amine (R-NH₂ or R₂NH) to the activated acid derivative, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the generated HCl. |

Esterification:

The carboxylic acid group of 2-(methoxycarbonyl)-3-nitrobenzoic acid can be esterified through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach for related nitrobenzoic acids. For instance, 3-nitrobenzoic acid can be converted to its methyl ester by refluxing with methanol and concentrated sulfuric acid. truman.edu A similar strategy would likely be effective for the esterification of the free carboxylic acid group in 2-(methoxycarbonyl)-3-nitrobenzoic acid with other alcohols.

Another method involves the reaction of the acid with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jocpr.com This method is particularly useful for more sensitive substrates or when milder conditions are required.

A patent describes the esterification of nitrobenzoic acids with glycerol (B35011) using azeotropic distillation to remove water, which drives the equilibrium towards the product. google.com This technique could be adapted for the esterification of 2-(methoxycarbonyl)-3-nitrobenzoic acid with various alcohols.

The following table summarizes typical conditions for the esterification of nitrobenzoic acids, which can be extrapolated to 2-(methoxycarbonyl)-3-nitrobenzoic acid.

| Method | Reagents | Conditions | Yield |

| Fischer Esterification | Alcohol (e.g., Methanol), H₂SO₄ (catalyst) | Reflux, 1 hour | High |

| Mitsunobu Reaction | Alcohol, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃) | THF, 0°C | Up to 99% ias.ac.in |

| DCC/DMAP Coupling | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) or Dimethylformamide (DMF), Room Temperature | Good to excellent |

| Azeotropic Esterification | Glycerol, Toluene (entrainer), H₂SO₄ (catalyst) | Reflux | High |

Salt Formation and Complexation

The reaction with inorganic bases such as sodium hydroxide or potassium carbonate in aqueous or alcoholic solutions would readily yield the corresponding carboxylate salts. Similarly, organic bases like amines would also lead to the formation of ammonium (B1175870) carboxylate salts.

The carboxylate group of nitrobenzoates can act as a ligand in coordination chemistry, binding to metal centers in various modes (monodentate, bidentate, bridging). ias.ac.in For example, magnesium(II) complexes with 4-nitrobenzoate (B1230335) have been synthesized and structurally characterized, revealing both mononuclear and dinuclear structures depending on the reaction conditions and the presence of other ligands. ias.ac.in While no specific studies on the metal complexes of 2-(methoxycarbonyl)-3-nitrobenzoate were found, it is reasonable to assume that it can form stable complexes with a range of metal ions. The nitro group can also participate in coordination, although this is less common than coordination through the carboxylate.

The table below outlines the expected salt formation and potential complexation behavior.

| Reactant Type | Example Reactant | Product Type | Expected Coordination Modes in Complexes |

| Inorganic Base | Sodium Hydroxide (NaOH) | Sodium 2-(methoxycarbonyl)-3-nitrobenzoate | Monodentate, Bidentate Chelate, Bridging |

| Organic Base | Triethylamine (Et₃N) | Triethylammonium 2-(methoxycarbonyl)-3-nitrobenzoate | - |

| Metal Salt | Nickel(II) Acetate | Nickel(II) 2-(methoxycarbonyl)-3-nitrobenzoate complex | - |

| Metal Salt | Zinc(II) Chloride | Zinc(II) 2-(methoxycarbonyl)-3-nitrobenzoate complex | - |

Mechanistic Elucidation of Transformations

Understanding the mechanisms of reactions involving 2-(methoxycarbonyl)-3-nitrobenzoic acid is crucial for controlling reaction outcomes and designing new synthetic pathways. This section explores the mechanistic aspects of its photolytic reactions and the insights gained from computational studies.

Photolytic Reactions and Mechanism Exploration

The photochemistry of ortho-nitrobenzyl compounds is a well-studied area, and 2-(methoxycarbonyl)-3-nitrobenzoic acid, possessing a nitro group ortho to a carbonyl-containing substituent, is expected to undergo similar photolytic transformations. The generally accepted mechanism for the photolysis of ortho-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the ortho-substituent. scispace.com

Upon absorption of UV light, the nitro group is promoted to an excited state. This excited nitro group then abstracts a hydrogen atom from the benzylic position (in this case, the methyl group of the ester could be a potential hydrogen source, though less likely than a benzylic C-H) or, more plausibly, from the carboxylic acid group if it is in a favorable conformation. This intramolecular hydrogen transfer leads to the formation of an aci-nitro intermediate. This intermediate is unstable and can undergo further reactions, often leading to cleavage of the bond between the benzylic carbon and a leaving group, resulting in the formation of a nitroso-carbonyl compound. scispace.com

While specific studies on the photolysis of 2-(methoxycarbonyl)-3-nitrobenzoic acid are not available in the searched literature, the photolytic cleavage of other 2-nitrobenzyl systems has been extensively used in the development of photolabile protecting groups for various functional groups, including carboxylic acids. scispace.com The efficiency and pathway of the photolysis can be influenced by the solvent and the nature of the substituents on the aromatic ring.

A proposed general mechanism for the photolysis of an ortho-nitrobenzyl compound is outlined below.

| Step | Description | Intermediate/Product |

| 1 | Photoexcitation | The ortho-nitrobenzyl compound absorbs a photon, promoting the nitro group to an excited state. |

| 2 | Intramolecular Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from the ortho-substituent. |

| 3 | Formation of aci-Nitro Intermediate | A transient aci-nitro species is formed. |

| 4 | Rearrangement and Cleavage | The aci-nitro intermediate rearranges, leading to the cleavage of a bond and the formation of a nitroso-carbonyl product and the released molecule. |

Computational Studies on Reaction Energetics and Pathways

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating reaction mechanisms, determining transition state geometries, and calculating reaction energetics. While no computational studies specifically targeting the reactions of 2-(methoxycarbonyl)-3-nitrobenzoic acid were found, research on related systems offers insights into the types of analyses that can be performed.

For instance, DFT calculations have been used to study the reaction pathways of Lewis acid-catalyzed decarbonylation of isocyanates, comparing the energy profiles of different catalytic cycles. researchgate.net Such studies can reveal the most favorable reaction pathway by comparing the activation energies of competing routes.

In the context of complexation, DFT can be used to optimize the geometries of metal-ligand complexes and calculate binding energies, providing insights into the stability and preferred coordination modes. Studies on nickel(II) complexes with dithiobenzoate ligands have utilized DFT to understand their electronic states and light absorption mechanisms. elsevierpure.com

A computational study on a molecule with structural similarities could involve the following:

Geometry Optimization: Finding the lowest energy conformations of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures are true minima or transition states on the potential energy surface and to obtain zero-point vibrational energies.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants and products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state connects the desired reactant and product.

Calculation of Reaction Energetics: Determining the activation energies and reaction enthalpies/free energies to predict reaction rates and equilibria.

The following table presents hypothetical computational data that could be obtained for a reaction of 2-(methoxycarbonyl)-3-nitrobenzoic acid, illustrating the kind of information that such a study would provide.

| Reaction Parameter | Description | Hypothetical Value (kcal/mol) |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. | 20-30 |

| Reaction Enthalpy (ΔH) | The net change in heat content during a reaction. | -10 to -20 (for an exothermic reaction) |

| Gibbs Free Energy of Activation (ΔG‡) | The free energy difference between the transition state and the reactants. | 25-35 |

| Gibbs Free Energy of Reaction (ΔG) | The overall change in free energy, indicating the spontaneity of a reaction. | -5 to -15 (for a spontaneous reaction) |

Derivatives and Analogues: Advanced Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Novel Derivatives

The design of new molecules based on the 2-(methoxycarbonyl)-3-nitrobenzoic acid core involves a rational approach to modifying its structure to enhance desired properties. This includes altering electronic effects, lipophilicity, and steric factors to modulate biological activity.

Systematic Modification of Substituents

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure relates to biological function. For benzoic acid derivatives, the nature and position of substituents on the aromatic ring are critical determinants of their activity. iomcworld.compsu.edu Modifications often focus on the phenyl ring to enhance interactions with biological targets. Key principles include:

Electronic Effects : The activity of benzoic acid derivatives can be significantly influenced by the electronic properties of their substituents. Electron-donating groups (e.g., alkoxy, amino) and electron-withdrawing groups (e.g., nitro, chloro) alter the electron density of the aromatic ring and the carbonyl group. pharmacy180.comyoutube.com For instance, in certain local anesthetics, placing electron-withdrawing substituents at the ortho or para positions can enhance activity, whereas substitution at the meta position may decrease it. pharmacy180.com

Lipophilicity and Hydrophilicity : The balance between lipophilic (fat-soluble) and hydrophilic (water-soluble) character is crucial for a molecule's pharmacokinetic profile. Hydrophilic substituents on the phenyl ring can facilitate interactions with polar amino acid residues at a biological target, while the phenyl core itself can engage in hydrophobic interactions. psu.edu

Steric Factors : The size and shape of substituents can influence how a molecule fits into a binding pocket. The introduction of bulky groups can either enhance binding through increased van der Waals interactions or hinder it due to steric clashes.

Isomeric Studies and Positional Effects

The relative positions of the methoxycarbonyl and nitro groups on the benzoic acid ring are critical. Isomers of nitrobenzoic acid often exhibit distinct physical and chemical properties, which in turn affect their biological activity. For example, the separation and analysis of nitrobenzoic acid isomers can be achieved using techniques like High-Pressure Liquid Chromatography (HPLC). nih.gov

The positional influence of substituents is a well-documented aspect of SAR. As noted previously, the activity of certain benzoic acid-based compounds is significantly higher when electron-withdrawing groups are in the ortho or para position compared to the meta position. pharmacy180.com In the case of 2-(methoxycarbonyl)-3-nitrobenzoic acid, the substituents are positioned ortho to each other. This arrangement influences the molecule's electronic distribution and steric profile, which are key factors in its reactivity and its potential to act as a precursor for more complex heterocyclic systems. The proximity of the nitro and methoxycarbonyl groups can lead to specific intramolecular interactions that dictate synthetic outcomes.

Synthesis of Biologically Relevant Analogues

The chemical scaffold of 2-(methoxycarbonyl)-3-nitrobenzoic acid is a versatile platform for constructing a variety of biologically relevant analogues, including derivatives of anthranilic acid, dihydropyrimidines, and phenazines.

Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) is an important pharmacophore found in numerous biologically active compounds. core.ac.ukwikipedia.org Derivatives can be prepared from precursors like 2-chloro-3-nitrobenzoic acid through nucleophilic aromatic substitution, followed by reduction of the nitro group. A similar strategy can be envisioned starting from 2-(methoxycarbonyl)-3-nitrobenzoic acid. For instance, research has shown the synthesis of various 2-((substituted-phenyl)amino)-3-nitrobenzoic acid derivatives via the Jourdan-Ullmann reaction, which are precursors to acridone (B373769) and phenazine (B1670421) scaffolds. rroij.com The reduction of the nitro group in these compounds would yield N-substituted anthranilic acid derivatives.

The synthesis of these intermediates involves the coupling of a nitrobenzoic acid derivative with a substituted aniline (B41778). rroij.com

Dihydropyrimidine (B8664642) Scaffolds

Dihydropyrimidinones (DHPMs) and their derivatives are a class of heterocyclic compounds with a wide range of pharmacological properties. scispace.com The most common method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea. jmchemsci.comresearchgate.net

A derivative of 2-(methoxycarbonyl)-3-nitrobenzoic acid, specifically 3-formyl-2-nitrobenzoate, could serve as the aldehyde component in a Biginelli-type reaction. This would allow for the incorporation of the substituted phenyl ring into the C4 position of the dihydropyrimidine scaffold. The reaction is typically acid-catalyzed and can be performed under various conditions, including conventional heating or microwave irradiation, to produce a library of diverse DHPMs. researchgate.netnih.gov Subsequent chemical modifications of the resulting DHPMs can further expand molecular diversity. nih.gov

Phenazine-1-Carboxylic Acid Derived Molecules

Phenazine-1-carboxylic acid (PCA) and its derivatives are natural products known for their broad biological activities. rroij.com Synthetic routes to these molecules often utilize nitrobenzoic acid precursors. A key synthetic strategy involves the Jourdan-Ullmann reaction between a 2-halo-3-nitrobenzoic acid and an aniline, followed by reductive cyclization to form the phenazine core. rroij.comnih.govnih.govgoogle.com

For example, phenazine-1-carboxylic acid intermediates have been synthesized from 2-bromo-3-nitrobenzoic acid and aniline. nih.govnih.gov The resulting N-phenyl-3-nitroanthranilic acid derivative is then cyclized to form the phenazine ring. This intermediate can be further esterified and reacted with hydrazine (B178648) hydrate (B1144303) to produce phenazine-1-carboxylic hydrazide, which serves as a key building block for synthesizing a variety of phenazine-1-carbonyl hydrazone derivatives by condensation with different aldehydes. nih.gov

This synthetic approach allows for the rapid preparation of diverse libraries of phenazine-based small molecules, which are valuable for drug discovery programs. rroij.com

Structure-Activity Relationship (SAR) Investigations in Targeted Design

While specific and extensive structure-activity relationship (SAR) studies on derivatives of 2-(methoxycarbonyl)-3-nitrobenzoic acid are not widely documented in publicly available research, valuable insights can be inferred from investigations into structurally related compounds, such as other nitrobenzoic acids and their esters. These studies provide a foundational understanding of how modifications to the core scaffold—the benzoic acid ring, the nitro group, and the methoxycarbonyl group—can influence biological activity.

The biological relevance of nitroaromatic compounds is well-established, with the nitro group often acting as a key pharmacophore. nih.gov Its strong electron-withdrawing nature significantly alters the electronic properties of the molecule, which can be crucial for interactions with biological targets. nih.govwikipedia.org For instance, in the context of antimicrobial activity, the nitro group is often essential. Studies on various nitro-containing molecules have demonstrated a broad spectrum of activities, including antibacterial, antineoplastic, and antiparasitic effects. nih.gov

Research on nitrobenzoate and nitrothiobenzoate derivatives as potential agents against M. tuberculosis has shed light on the importance of the nitro group's presence and position. nih.gov A key finding from this research was that derivatives with an aromatic nitro substitution were the most active compounds. nih.gov This suggests that for analogues of 2-(methoxycarbonyl)-3-nitrobenzoic acid, the nitro group at the 3-position is likely a critical determinant of any potential biological activity.

Further emphasizing the role of the nitro group, a study on benzoic acid derivatives for anti-sickling properties included para-nitrobenzoic acid in its quantitative structure-activity relationship (QSAR) models. researchgate.net The inclusion of such compounds in SAR studies highlights the significance of the nitro substituent in modulating biological effects. researchgate.net

The ester functionality, in this case, the methoxycarbonyl group, also plays a pivotal role. Esters are often employed in drug design as prodrugs to enhance cell permeability. nih.gov It is hypothesized that once inside the cell, these esters can be hydrolyzed by cellular esterases to release the active carboxylic acid form. nih.gov Indeed, studies have shown that mycobacteria can efficiently hydrolyze a variety of organic acid esters, and these esters often exhibit greater in vitro activity than their corresponding free acids. nih.gov This suggests that the methoxycarbonyl group in 2-(methoxycarbonyl)-3-nitrobenzoic acid could enhance its ability to enter target cells.

Investigations into dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (MAPK) have involved the synthesis of nitrobenzoic acid methyl esters as key intermediates. acs.org While the final compounds in that study were more complex, the synthetic strategy underscores the utility of the nitrobenzoate scaffold in building molecules with specific inhibitory activities. acs.org

The presence and position of the nitro group.

The nature of the ester group, which can affect cell penetration.

Substitutions on the aromatic ring, which could modulate lipophilicity, electronic properties, and steric interactions with a target protein.

The following table summarizes SAR findings for related nitrobenzoic acid derivatives, providing a basis for the targeted design of novel analogues of 2-(methoxycarbonyl)-3-nitrobenzoic acid.

| Compound/Series | Modification | Observed Effect on Biological Activity | Reference |

| Nitrobenzoate Esters | Presence of aromatic nitro group | Essential for antimycobacterial activity. | nih.gov |

| 3,5-Dinitrobenzoate Esters | Addition of a second nitro group at position 5 | Showed the highest activity against M. tuberculosis. | nih.gov |

| Benzoic Acid Derivatives | Substitution with various groups (including p-nitro) | Influenced anti-sickling activity, modeled by lipophilicity and electronic parameters. | researchgate.net |

| 4-Amino-3-nitrobenzoic acid | Presence of nitro and amino groups | Exhibits antimicrobial properties and potential as a trans-sialidase inhibitor. | nbinno.com |

| Nitroaromatic Compounds | General | The nitro group is a known pharmacophore but can also contribute to toxicity. | nih.gov |

Applications of 2 Methoxycarbonyl 3 Nitrobenzoic Acid in Advanced Organic Synthesis

Utilization as a Versatile Building Block in Complex Syntheses

The inherent functionalities of 2-(methoxycarbonyl)-3-nitrobenzoic acid, with their distinct reactivities, position it as a powerful tool for synthetic chemists. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent functional groups, paving the way for a variety of chemical transformations.

Precursor to Heterocyclic Compounds

While direct examples of the use of 2-(methoxycarbonyl)-3-nitrobenzoic acid in the synthesis of a wide array of heterocycles are not extensively documented, the chemistry of closely related methyl 2-nitrobenzoates provides a strong indication of its potential. A notable application is in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their corresponding 2,1-benzisoxazolone precursors. nih.govacs.orgacs.org This synthetic route typically involves the partial reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes cyclization.

The general transformation for related methyl 2-nitrobenzoates proceeds via a two-step, one-pot procedure. The initial step is the reduction of the nitro group, for which various reagents can be employed, with a rhodium on carbon catalyst (Rh/C) and hydrazine (B178648) being a practical option. This is followed by a base-mediated cyclization to yield the 2,1-benzisoxazol-3(1H)-one. Subsequent N-alkylation can be achieved under basic conditions, and further reduction with reagents like lithium aluminum hydride (LAH) in the presence of trimethylsilyl (B98337) chloride (TMSCl) can furnish the corresponding 1,3-dihydro-2,1-benzisoxazoles. nih.gov Given this established methodology, 2-(methoxycarbonyl)-3-nitrobenzoic acid is a prime candidate for the synthesis of functionalized benzisoxazolone derivatives, where the additional carboxylic acid group could be used for further molecular elaboration.

Table 1: Synthesis of 2,1-Benzisoxazol-3(1H)-ones from Methyl 2-Nitrobenzoates

| Starting Material | Reagents and Conditions | Product | Reference |

| Substituted Methyl 2-nitrobenzoate | 1. Hydrazine, Rh/C 2. Base-mediated cyclization | Substituted 2,1-Benzisoxazol-3(1H)-one | nih.govacs.org |

| Substituted 2,1-Benzisoxazol-3(1H)-one | Alkyl halide, Base | N-Alkyl-2,1-benzisoxazol-3(1H)-one | nih.gov |

| N-Alkyl-2,1-benzisoxazol-3(1H)-one | LAH, TMSCl | N-Alkyl-1,3-dihydro-2,1-benzisoxazole | nih.gov |

Integration into Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for generating molecular diversity. organic-chemistry.orgresearchgate.netwikipedia.org The Passerini reaction, for instance, is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, yielding an α-acyloxy amide. organic-chemistry.orgwikipedia.org

Given that 2-(methoxycarbonyl)-3-nitrobenzoic acid possesses a carboxylic acid functional group, it is, in principle, a suitable candidate for participation in the Passerini reaction. However, a thorough review of the current literature does not reveal specific examples of its use in such transformations. The electronic nature of the nitro-substituted benzoic acid could potentially influence the reactivity of the carboxylic acid and the stability of the intermediates in the catalytic cycle of these reactions. Further research would be necessary to explore the feasibility and outcomes of employing this specific building block in MCRs.

Role in Complex Molecule Total Synthesis

The structural features of 2-(methoxycarbonyl)-3-nitrobenzoic acid make it an attractive starting material or intermediate in the total synthesis of complex natural products and biologically active molecules. The nitro group can be readily transformed into other functionalities, such as an amine, which can then be used to construct a wide range of chemical bonds and heterocyclic rings.

Intermediate in Pharmaceutical Scaffold Construction

Nitroaromatic compounds are crucial intermediates in the pharmaceutical industry. For example, the related compound 3-methyl-2-nitrobenzoic acid is a key intermediate in the synthesis of important agrochemicals. googleapis.com Furthermore, a novel synthesis of the kinase inhibitor bosutinib, used in the treatment of chronic myelogenous leukemia, involves the nitration of a 3-methoxy-4-hydroxybenzoic acid derivative as a key step to introduce a nitro group ortho to a methoxy (B1213986) group, a substitution pattern similar to that in 2-(methoxycarbonyl)-3-nitrobenzoic acid. mdpi.com The nitro group in this synthesis is subsequently reduced to an amine to facilitate the construction of the quinoline (B57606) core of the drug. mdpi.com

The synthesis of various quinazolinone derivatives, which are scaffolds with a broad range of biological activities, often starts from substituted anthranilic acids. nih.gov These anthranilic acids can be prepared from the corresponding nitrobenzoic acids by reduction of the nitro group. For instance, 5-nitroanthranilic acid is a common starting material for the synthesis of nitro-substituted quinazolinones. nih.gov This highlights the potential of 2-(methoxycarbonyl)-3-nitrobenzoic acid to serve as a precursor to highly functionalized anthranilic acids and, subsequently, to novel quinazolinone-based pharmaceutical scaffolds. Additionally, related nitrobenzoic acids are used in the preparation of the cardiotonic drugs sulmazole (B1682527) and isomazole. researchgate.net

Integration into Orthogonal Protecting Group Strategies

Orthogonal protecting group strategies are fundamental in the synthesis of complex molecules with multiple reactive sites, such as peptides and oligosaccharides. An orthogonal set of protecting groups allows for the selective deprotection of one group while others remain intact. Nitro-containing aromatic moieties have found a niche in this area.

The ortho-nitrobenzyl group is a well-established photocleavable protecting group for a variety of functionalities, including amines, carboxylic acids, and phosphates. acs.orgacs.org This group can be removed by irradiation with UV light, offering a mild and selective deprotection method that is orthogonal to many common acid- and base-labile protecting groups. acs.orgthieme-connect.de Similarly, the p-nitrobenzyloxycarbonyl (pNZ) group is used as an orthogonal amine protecting group in both peptide and glycoside synthesis. fiveable.mecaltech.edu The pNZ group is stable to the conditions used for the removal of Fmoc and Boc groups but can be cleaved under neutral conditions, for instance, by reduction with sodium dithionite (B78146) or through hydrogenolysis. fiveable.me

While 2-(methoxycarbonyl)-3-nitrobenzoic acid itself is not a protecting group in the conventional sense, the nitrobenzoyl moiety within its structure is the core component of these protecting groups. The principles underlying the utility of the o-nitrobenzyl and pNZ groups are directly applicable to understanding the potential of derivatives of 2-(methoxycarbonyl)-3-nitrobenzoic acid in orthogonal protection schemes. The presence of both a carboxylic acid and a methyl ester on the same ring as the nitro group offers handles for attachment to a substrate and for further chemical modification, suggesting that novel protecting groups with tailored properties could be developed from this versatile compound.

Table 2: Examples of Nitro-Containing Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Protected Functionality | Deprotection Conditions | Reference |

| ortho-Nitrobenzyl | ONB | Amines, Carboxylic acids, Phosphates | UV light | acs.orgacs.org |

| para-Nitrobenzyloxycarbonyl | pNZ | Amines | Na2S2O4 or H2/Pd | fiveable.mecaltech.edu |

Interdisciplinary Research Applications of 2 Methoxycarbonyl 3 Nitrobenzoic Acid

Medicinal Chemistry Research

In the realm of medicinal chemistry, 2-(Methoxycarbonyl)-3-nitrobenzoic acid is a valuable starting material and intermediate for the development of novel therapeutic agents. Its structural framework is a key component in the synthesis of compounds targeting a range of diseases.

Design and Synthesis of Potential Therapeutic Agents

The strategic placement of reactive functional groups on 2-(Methoxycarbonyl)-3-nitrobenzoic acid makes it an important precursor in multi-step synthetic pathways aimed at producing biologically active molecules. Researchers utilize this compound to construct the core structures of potential drugs, which are then further modified to optimize their therapeutic properties.

One significant application is in the synthesis of agents for treating tuberculosis. A synonym for the compound, 3-Methoxycarbonyl-5-nitrobenzoic acid, is used as an intermediate in the creation of 3-methoxycarbonyl and 3-carbamoyl 5-nitrobenzyl alcohols. These alcohols are precursors to compounds with potential antitubercular properties. The synthesis involves the partial esterification of 5-nitroisophthalic acid, followed by reduction and aminolysis to yield the desired derivatives.

Furthermore, the nitrobenzoic acid scaffold is fundamental in the development of enzyme inhibitors. For instance, in the pursuit of influenza treatments, derivatives of this compound are synthesized to target the neuraminidase enzyme. A key synthetic step involves the nitration of a precursor molecule to introduce the nitro group, which is characteristic of 2-(Methoxycarbonyl)-3-nitrobenzoic acid's structure, leading to the formation of intermediates like β-{[2-(N-Acetylamino)-5-methoxycarbonyl-3-nitro]-phenyl}-O-nitro ethanol (B145695). sci-hub.se This intermediate is then used to build more complex molecules designed to fit into the enzyme's active site. sci-hub.se

Exploration of Biological Activities and Molecular Targets

Derivatives synthesized from 2-(Methoxycarbonyl)-3-nitrobenzoic acid have been investigated for a variety of biological activities, targeting different pathological conditions. The core structure can be chemically altered to interact with specific molecular targets, such as enzymes or cellular receptors, leading to a therapeutic effect.

While the broader class of nitrobenzoic acid derivatives has been explored for anti-inflammatory and analgesic potential, specific research detailing the synthesis of such agents directly from 2-(Methoxycarbonyl)-3-nitrobenzoic acid is not extensively documented in the available literature. However, related compounds are subjects of interest. For example, a study on 4-((nitrooxy) methyl)-3-nitrobenzoic acid, a derivative, has shown that it possesses antinociceptive and anti-inflammatory activities in animal models. This suggests that the nitrobenzoic acid framework is a viable candidate for developing new anti-inflammatory and pain-relieving drugs.

The application of 2-(Methoxycarbonyl)-3-nitrobenzoic acid in creating antitubercular agents is a notable area of research. Its role as an intermediate in the synthesis of 3,5-dinitrobenzyl moiety-containing compounds is crucial, as this particular structural feature has been identified as being responsible for high in vitro activity against Mycobacterium tuberculosis.

The following table details compounds synthesized using a derivative of 2-(Methoxycarbonyl)-3-nitrobenzoic acid and their activity against Mycobacterium tuberculosis.

| Compound Name | Role of 2-(Methoxycarbonyl)-3-nitrobenzoic Acid Derivative | Target | Reported Activity |

| 3-Methoxycarbonyl-5-nitrobenzoic acid | Intermediate | Mycobacterium tuberculosis | Serves as a precursor to active antitubercular agents. |

| Methyl 3-(hydroxymethyl)-5-nitrobenzoate | Product of reduction | Mycobacterium tuberculosis | An intermediate in the synthesis of more complex derivatives. |

| 3-carbamoyl 5-nitrobenzyl alcohols | Final products of aminolysis | Mycobacterium tuberculosis | Investigated for antitubercular properties. |

In addition to antitubercular research, related structures have shown promise as general antimicrobial agents. For example, derivatives like (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide have demonstrated significant growth inhibition against multidrug-resistant bacteria, including Staphylococcus aureus (MRSA) and Acinetobacter baumannii (MDR). mdpi.com This compound inhibited the growth of Sa-MRSA by 99.4% at a concentration of 2 μg/mL and Ab-MDR by 98.2% at 16 μg/mL. mdpi.com

The utility of 2-(Methoxycarbonyl)-3-nitrobenzoic acid as a direct precursor for anticancer agents is not prominently featured in the reviewed scientific literature. However, the broader class of nitro-containing compounds is a subject of significant interest in oncology research. For example, studies on 3-nitropyrazolo[5,1-c] sci-hub.senih.govnih.govbenzotriazine derivatives have shown them to possess cytotoxic activity against various human cancer cell lines, with IC₅₀ values in the micromolar range. mdpi.com These compounds were found to induce perturbations in the cell cycle, suggesting a mechanism that may involve the inhibition of DNA synthesis. mdpi.com While a direct synthetic link from 2-(Methoxycarbonyl)-3-nitrobenzoic acid was not established in these studies, they highlight the potential of the nitroaromatic scaffold in the design of new anti-proliferative agents.

The development of enzyme inhibitors is a key strategy in modern drug discovery, and derivatives of 2-(Methoxycarbonyl)-3-nitrobenzoic acid have been explored in this context, particularly as neuraminidase inhibitors.

Neuraminidase Inhibition: In the search for new anti-influenza drugs, researchers have synthesized and evaluated derivatives of 2-(Methoxycarbonyl)-3-nitrobenzoic acid for their ability to inhibit neuraminidase, a crucial enzyme for the replication of the influenza virus. sci-hub.semdpi.com The synthesis of tetra-substituted benzene (B151609) derivatives often starts from precursors that are either 2-(Methoxycarbonyl)-3-nitrobenzoic acid itself or are created through very similar nitration reactions. sci-hub.se For example, the compound β-{[2-(N-Acetylamino)-5-methoxycarbonyl-3-nitro]-phenyl}-O-nitro ethanol is a key intermediate synthesized from a related structure, demonstrating the importance of the nitro-substituted methoxycarbonyl benzoic acid framework. sci-hub.se Research has shown that while tri-substituted benzene derivatives can be potent inhibitors, the addition of a fourth substituent can sometimes disrupt the ideal binding orientation within the enzyme's active site, leading to reduced activity. sci-hub.se

Neuraminidase Inhibitor Precursors Derived from Related Nitro-Compounds

| Compound Number (from source) | Chemical Name/Description | Role in Synthesis |

|---|---|---|

| 9 | β-{[2-(N-Acetylamino)-5-methoxycarbonyl-3-nitro]-phenyl}-O-nitro ethanol | Nitro derivative intermediate for neuraminidase inhibitors |

| 15 | Nitro derivative from nitration of compound 14 | Intermediate for creating further derivatives like oximes |

| 16 | Product of hydrogenation of compound 15 | Amino derivative for further functionalization |

Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of enzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain types of cancer. nih.gov While various classes of compounds, such as sulfonamides, coumarins, and benzothiazoles, are known to be effective carbonic anhydrase inhibitors, the direct use of 2-(Methoxycarbonyl)-3-nitrobenzoic acid as a starting material for such inhibitors is not well-documented in the surveyed research. nih.govrsc.orgresearchgate.net The field is dominated by other structural scaffolds, and a direct synthetic connection to 2-(Methoxycarbonyl)-3-nitrobenzoic acid has not been established in the available literature.

Agrochemical Research and Development

Intermediate for Herbicide and Pesticide Formulations

A thorough search of scientific literature and patent databases did not yield specific examples or detailed research findings on the use of 2-(Methoxycarbonyl)-3-nitrobenzoic acid as a direct intermediate in the formulation of commercial herbicides or pesticides. While related compounds such as 2-methyl-3-nitrobenzoic acid are documented as precursors to insecticides like chlorantraniliprole (B1668704) and cyantraniliprole, no such synthetic pathways have been published for 2-(Methoxycarbonyl)-3-nitrobenzoic acid itself. googleapis.com Similarly, a patent for the preparation of the bishydrazide sterilant methoxyfenozide (B170004) mentions 2-methyl-3-nitrobenzoic acid as an important intermediate, but does not refer to its methoxycarbonyl analogue. google.com

Enhancement of Crop Protection Agents

There is currently no available research data to suggest that 2-(Methoxycarbonyl)-3-nitrobenzoic acid is used to enhance the efficacy or spectrum of activity of existing crop protection agents.

Materials Science Applications

In the field of materials science, nitrobenzoic acid derivatives can serve as monomers or modifying agents in the synthesis of polymers and coatings. However, specific studies focused on 2-(Methoxycarbonyl)-3-nitrobenzoic acid are lacking.

Development of Advanced Polymers and Coatings

No published research or patents were found that describe the use of 2-(Methoxycarbonyl)-3-nitrobenzoic acid in the development of advanced polymers or coatings. While a related compound, 2-methyl-3-nitrobenzoic acid, is noted for its use as a building block for functionalized polymers with enhanced thermal stability and mechanical properties, similar applications for 2-(Methoxycarbonyl)-3-nitrobenzoic acid have not been documented. nbinno.com

Tailored Material Properties

Due to the absence of studies on polymers or materials derived from 2-(Methoxycarbonyl)-3-nitrobenzoic acid, there is no information available on how its incorporation might be used to tailor specific material properties such as conductivity, optical characteristics, or thermal resistance.

Analytical Chemistry Research

In analytical chemistry, related compounds like m-nitrobenzoic acid have been investigated for specific applications, such as the separation of quadrivalent elements from rare earths. rsc.orgpsu.edu However, a review of the literature indicates that 2-(Methoxycarbonyl)-3-nitrobenzoic acid is not commonly used as a standard, reagent, or subject of study in mainstream analytical chemistry research. Its primary availability is from chemical suppliers for research use only. bldpharm.com

Applications in Chromatographic Techniques

Chromatographic techniques are fundamental for the separation, identification, and quantification of chemical substances. Although specific high-performance liquid chromatography (HPLC) or gas chromatography (GC) methods for 2-(methoxycarbonyl)-3-nitrobenzoic acid are not extensively documented in peer-reviewed research, the analysis of its structural analogues provides a strong basis for predicting its chromatographic behavior.

For instance, HPLC methods have been successfully developed for the separation of various nitrobenzoic acid isomers. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724), water, and an acid such as phosphoric or formic acid is a common approach for analyzing compounds like 3-methyl-2-nitrobenzoic acid. sielc.com This suggests that a similar reversed-phase HPLC setup would be effective for separating 2-(methoxycarbonyl)-3-nitrobenzoic acid from reaction mixtures or for its quantification. The presence of the carboxylic acid and nitro groups, which are polar, and the aromatic ring and methyl ester group, which are nonpolar, allows for good retention and separation on a C18 stationary phase.

Furthermore, the analysis of isomers of nitrobenzoic acid is crucial in synthetic chemistry to ensure the purity of the desired product. google.com HPLC is often the method of choice for this purpose, capable of separating isomers with high resolution. google.comgoogle.com Given that the synthesis of 2-(methoxycarbonyl)-3-nitrobenzoic acid can potentially yield other isomers, HPLC would be an indispensable tool for quality control.

Gas chromatography, typically after a derivatization step to increase volatility, is another potential analytical avenue. For example, a method for the quantitative determination of 2-methyl-3-nitrobenzoic acid by GC involved esterification with diazomethane (B1218177) prior to analysis. While this specific derivatization would not be necessary for the already esterified 2-(methoxycarbonyl)-3-nitrobenzoic acid, it highlights the utility of GC in the analysis of this class of compounds.

Table 1: Potential Chromatographic Methods for 2-(Methoxycarbonyl)-3-nitrobenzoic acid based on Analogous Compounds

| Chromatographic Technique | Stationary Phase | Mobile Phase/Carrier Gas (Typical) | Detection Method | Application | Reference Analogy |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reversed-Phase) | Acetonitrile/Water/Acid (e.g., Phosphoric Acid) | UV-Vis | Purity analysis, Quantification, Separation of isomers | sielc.comgoogle.comgoogle.com |

| Gas Chromatography (GC) | Capillary Column (e.g., CP-Sil) | Helium/Nitrogen | Flame Ionization Detector (FID) | Quantification (with potential derivatization of the carboxylic acid) |

Reagent Development for Complex Mixture Analysis

The structural motifs of 2-(methoxycarbonyl)-3-nitrobenzoic acid suggest its potential, or the potential of its derivatives, in the development of reagents for the analysis of complex mixtures. The nitro group, in particular, can be chemically modified to introduce functionalities useful for detection or separation.

While there is no specific information available on the use of 2-(methoxycarbonyl)-3-nitrobenzoic acid as a reagent, related nitroaromatic compounds have been employed in analytical methodologies. For example, derivatives of nitrobenzoic acid can be used as chromogenic or fluorogenic reagents after suitable chemical transformation. The reduction of the nitro group to an amino group, for instance, yields an amino-substituted benzoic acid derivative. This amino group can then be diazotized and coupled with other aromatic compounds to produce intensely colored azo dyes, a classic method for the colorimetric quantification of various analytes.

Additionally, the presence of a carboxylic acid group allows for the formation of amide or ester linkages with target molecules (analytes) that contain amino or hydroxyl groups. This derivatization can be used to:

Enhance Detectability: By introducing a chromophore (the nitroaromatic ring) or a fluorophore (if the nitro group is converted to a fluorescent tag), the sensitivity of detection by UV-Vis or fluorescence spectroscopy can be significantly increased.

Improve Chromatographic Separation: Derivatization can alter the polarity and volatility of analytes, improving their separation characteristics in HPLC or GC.

Although research in this specific area is lacking for 2-(methoxycarbonyl)-3-nitrobenzoic acid, the fundamental chemistry of its functional groups points towards these potential applications in reagent development for the analysis of complex biological or environmental samples.

Environmental Science Research

The presence of nitroaromatic compounds in the environment, primarily from industrial activities, is a significant concern due to their toxicity and persistence. cambridge.orgnih.govijeab.com Research into the environmental fate of these compounds, including their potential for bioremediation and degradation, is therefore of high importance.

Potential Role in Bioremediation Processes

Bioremediation utilizes microorganisms to break down environmental pollutants. ijeab.com The biodegradability of nitroaromatic compounds has been extensively studied, with various bacteria and fungi demonstrating the ability to degrade these molecules. nih.gov Although no studies have specifically reported the bioremediation of 2-(methoxycarbonyl)-3-nitrobenzoic acid, the known metabolic pathways for related compounds allow for an informed discussion of its potential fate in biological systems.

Microbial degradation of nitroaromatic compounds can proceed through several pathways, primarily involving the reduction of the nitro group or oxidative attacks on the aromatic ring. nih.gov

Reductive Pathways: Under anaerobic conditions, the nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzoic acid ester could then be further metabolized. The reduction of the nitro group generally decreases the toxicity of the compound. cambridge.org

Oxidative Pathways: Aerobic bacteria can utilize dioxygenase enzymes to hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) and subsequent ring cleavage. nih.gov

The ester group in 2-(methoxycarbonyl)-3-nitrobenzoic acid introduces another potential site for microbial attack. Esterase enzymes, which are widespread in microorganisms, could hydrolyze the methyl ester to produce 3-nitro-1,2-benzenedicarboxylic acid. This diacid could then be subjected to the established degradation pathways for nitroaromatic compounds.

The degradation of methyl-substituted nitrophenols by strains like Burkholderia sp. has been shown to involve enzymes that are also active on other substituted nitrophenols, indicating a degree of metabolic flexibility that might extend to compounds like 2-(methoxycarbonyl)-3-nitrobenzoic acid. frontiersin.org

Table 2: Potential Bioremediation Pathways for 2-(Methoxycarbonyl)-3-nitrobenzoic acid

| Initial Enzymatic Attack | Key Enzyme Type | Potential Intermediate | Subsequent Fate |

| Reduction of Nitro Group | Nitroreductase | 2-(Methoxycarbonyl)-3-aminobenzoic acid | Further degradation of the aminobenzoic acid ester |

| Oxidation of Aromatic Ring | Dioxygenase | Dihydroxylated intermediate | Elimination of nitrite and ring cleavage |

| Hydrolysis of Ester Group | Esterase | 3-Nitro-1,2-benzenedicarboxylic acid | Degradation via nitroaromatic pathways |

Degradation Studies of Related Pollutants

In the absence of direct degradation studies on 2-(methoxycarbonyl)-3-nitrobenzoic acid, examining the degradation of related pollutants provides valuable insights into its likely environmental persistence and the efficacy of various remediation technologies. Related pollutants include other isomers of nitrobenzoic acid, nitrophenols, and nitrotoluenes.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Fenton and Photo-Fenton Processes: Studies on the degradation of 4-nitrobenzoic acid have shown that the Fenton process (using iron salts and hydrogen peroxide) is effective, particularly under acidic conditions. researchgate.net The photo-Fenton process, which incorporates UV light, can further enhance the degradation rate. researchgate.net The degradation of benzoic acid itself is also accelerated by the Fenton reaction, with the efficiency being influenced by the presence of reducing agents that promote the iron redox cycle. nih.gov

Ozonation: Ozonation has been investigated for the degradation of various mono-substituted aromatic compounds, including nitrobenzene (B124822) and benzoic acid. The process can be effective, but the formation of potentially toxic intermediates during the initial stages of oxidation is a consideration.

Thermal Decomposition: The thermal stability of nitrobenzoic acid isomers has been studied, revealing that they undergo significant exothermic decomposition at elevated temperatures. scielo.br This information is crucial for the safe handling and storage of these compounds but also indicates that thermal degradation could be a viable, albeit energy-intensive, disposal method.

The degradation efficiency of these processes depends on factors such as the position of the substituents on the aromatic ring. For example, the degradation rates of nitrobenzoic acid isomers can differ. These studies collectively suggest that AOPs would likely be effective in degrading 2-(methoxycarbonyl)-3-nitrobenzoic acid, breaking it down into smaller, less harmful molecules, and eventually to carbon dioxide and water.

Table 3: Degradation of Related Pollutants by Advanced Oxidation Processes

| Pollutant | Advanced Oxidation Process | Key Findings | Reference |

| 4-Nitrobenzoic acid | Fenton and Photo-Fenton | Effective degradation, with optimal conditions at acidic pH. The solar photo-Fenton process showed high efficiency. | researchgate.net |

| Benzoic acid | Fenton with Reducing Agents | Degradation enhanced by reducing agents that facilitate the Fe3+/Fe2+ redox cycle. | nih.gov |

| Nitrobenzene and Benzoic acid | Ozonation | Can lead to an initial increase in toxicity due to the formation of intermediates. | |

| Nitrobenzoic acid isomers | Thermal Decomposition | Exhibit significant exothermic decomposition at high temperatures. | scielo.br |

Computational and Theoretical Chemistry Studies on 2 Methoxycarbonyl 3 Nitrobenzoic Acid

Molecular Conformation and Dynamics

No published studies were found that specifically detail the conformational analysis or rotational barriers of 2-(Methoxycarbonyl)-3-nitrobenzoic acid.

A comprehensive conformational analysis would involve mapping the potential energy surface of the molecule. This would identify the most stable spatial arrangements (conformers) of the methoxycarbonyl and nitro groups relative to the benzoic acid core. Such a study would typically investigate the molecule in the gas phase and in various solvent environments to understand how intermolecular interactions influence its preferred shape. The orientation of the carboxylic acid proton and the rotation around the C-C and C-O single bonds would be of primary interest.

Determining the energy barriers to rotation around the key single bonds (C-COOH, C-COOCH₃, and C-NO₂) is crucial for understanding the molecule's flexibility and dynamic behavior. This analysis would provide quantitative data on the energy required to move from one stable conformation to another. The interplay of steric hindrance between the adjacent bulky groups and electronic effects (resonance, induction) would be expected to create a complex and unique energy landscape.

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific quantum chemical calculation reports for 2-(Methoxycarbonyl)-3-nitrobenzoic acid are available in the scientific literature.